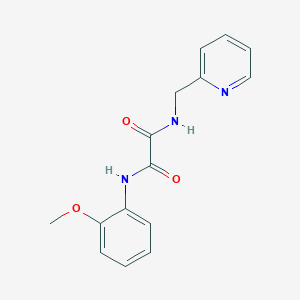

N-(2-methoxyphenyl)-N'-(pyridin-2-ylmethyl)ethanediamide

Description

N-(2-Methoxyphenyl)-N'-(pyridin-2-ylmethyl)ethanediamide is a diamide compound characterized by a central ethanediamide (oxalamide) backbone linking two aromatic moieties: a 2-methoxyphenyl group and a pyridin-2-ylmethyl group.

Properties

IUPAC Name |

N'-(2-methoxyphenyl)-N-(pyridin-2-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O3/c1-21-13-8-3-2-7-12(13)18-15(20)14(19)17-10-11-6-4-5-9-16-11/h2-9H,10H2,1H3,(H,17,19)(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLUPFHYDRAMGJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C(=O)NCC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-methoxyphenyl)-N’-(pyridin-2-ylmethyl)ethanediamide” typically involves the reaction of 2-methoxyaniline with pyridine-2-carboxaldehyde to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is subsequently reacted with ethyl chloroformate to yield the final ethanediamide compound. The reaction conditions often include:

- Solvents: Ethanol, methanol, or dichloromethane

- Catalysts: Acid or base catalysts, such as hydrochloric acid or sodium hydroxide

- Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production methods for such compounds may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“N-(2-methoxyphenyl)-N’-(pyridin-2-ylmethyl)ethanediamide” can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The amide groups can be reduced to amines.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halogens (Br2, Cl2), nitrating agents (HNO3)

Major Products

Oxidation: Hydroxylated derivatives

Reduction: Corresponding amines

Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

Chemistry

In chemistry, “N-(2-methoxyphenyl)-N’-(pyridin-2-ylmethyl)ethanediamide” can be used as a ligand in coordination chemistry, forming complexes with transition metals.

Biology

In biological research, this compound may be studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry

In industry, such compounds might be used in the development of new materials, including polymers and resins, due to their structural properties.

Mechanism of Action

The mechanism of action of “N-(2-methoxyphenyl)-N’-(pyridin-2-ylmethyl)ethanediamide” would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets could include proteins, nucleic acids, or other biomolecules, and the pathways involved could range from signal transduction to metabolic processes.

Comparison with Similar Compounds

Key Observations :

- Pyridin-2-ylmethyl vs. pyridin-2-ylethyl substituents alter steric bulk and flexibility, affecting ligand-metal binding efficiency in coordination complexes .

- Applications :

- Tinuvin 312 (CAS 23949-66-8) demonstrates the utility of ethanediamides in UV stabilization, likely due to the conjugation-stabilized amide bonds and aromatic quenching of excited states .

- The 2,4-dimethoxy analog’s designation as a flavoring agent highlights the role of substituent polarity in sensory applications .

Comparison with Ligands in Catalytic Systems

The pyridin-2-ylmethyl group in the target compound resembles ligands used in iron-based catalysts. For example:

- Fe-Bispidon Catalyst : Contains a pyridin-2-ylmethyl-substituted bispidon ligand, which facilitates high catalytic activity in alkyd coatings by stabilizing Fe centers .

- MeN4Py (N,N-bis(pyridin-2-ylmethyl)-1,1-bis(pyridine-2-yl)-1-amino-ethane): A tetradentate ligand with pyridyl donors, showing superior metal-binding capacity compared to monodentate analogs .

Structural Advantages of the Target Compound :

- The ethanediamide bridge may enhance rigidity and preorganize the ligand for metal coordination, though direct catalytic data are absent in the evidence .

Pharmacologically Relevant Analogs

- 18F-Mefway and 18F-FCWAY : These 5-HT₁A receptor tracers share a methoxyphenyl group and pyridyl moiety, underscoring the importance of aromatic stacking and hydrogen bonding in receptor binding .

Research Findings and Gaps

- Synthetic Accessibility : Derivatives like N'-(pyridin-2-ylmethyl)-N,N-dimethylurea (95% yield) and tert-butyl carbamates (93% yield) suggest efficient routes to pyridin-2-ylmethyl-containing compounds, which could be adapted for the target compound .

- Atropisomerism : N,N′-diaryl-ethanediamides may exhibit axial chirality, as seen in thiourea derivatives, though this remains unexplored for the target compound .

- Data Limitations : Applications in catalysis or biomedicine are inferred from analogs but require empirical validation.

Biological Activity

N-(2-methoxyphenyl)-N'-(pyridin-2-ylmethyl)ethanediamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C15H18N2O. Its structure features a methoxyphenyl group and a pyridinylmethyl group attached to an ethanediamide backbone, contributing to its unique pharmacological profile.

Biological Activity Overview

Research indicates that compounds similar to N-(2-methoxyphenyl)-N'-(pyridin-2-ylmethyl)ethanediamide exhibit various biological activities, including:

- Anticancer Activity : The compound may inhibit cancer cell proliferation through interactions with specific molecular targets.

- Anti-inflammatory Properties : It has potential in modulating inflammatory pathways.

- Antimicrobial Effects : The compound could exhibit activity against various pathogens.

The biological activity of N-(2-methoxyphenyl)-N'-(pyridin-2-ylmethyl)ethanediamide is likely mediated through several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression or inflammation.

- Receptor Modulation : It might interact with various receptors, influencing cellular signaling pathways.

- DNA Interaction : Potential binding to DNA could affect gene expression and cellular growth.

1. Anticancer Activity

A study focused on the anticancer properties of related compounds demonstrated that derivatives with similar structures showed significant cytotoxic effects on cancer cell lines. For instance, compounds with a pyridine moiety were found to inhibit cell growth in breast cancer models with IC50 values ranging from 5 to 15 µM, indicating that N-(2-methoxyphenyl)-N'-(pyridin-2-ylmethyl)ethanediamide may hold similar potential.

2. Anti-inflammatory Effects

In vitro studies have shown that related compounds can reduce the production of pro-inflammatory cytokines in activated macrophages. This suggests that N-(2-methoxyphenyl)-N'-(pyridin-2-ylmethyl)ethanediamide could also possess anti-inflammatory properties, making it a candidate for further research in inflammatory diseases.

3. Antimicrobial Properties

Research on structurally analogous compounds revealed antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. These findings suggest that N-(2-methoxyphenyl)-N'-(pyridin-2-ylmethyl)ethanediamide might exhibit similar effects, warranting further investigation into its potential as an antimicrobial agent.

Data Table: Summary of Biological Activities

| Activity Type | Experimental Evidence | Reference |

|---|---|---|

| Anticancer | IC50 values between 5-15 µM against breast cancer cells | |

| Anti-inflammatory | Reduced cytokine production in macrophages | |

| Antimicrobial | Active against S. aureus and E. coli |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-methoxyphenyl)-N'-(pyridin-2-ylmethyl)ethanediamide, and what reaction conditions optimize yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with nucleophilic substitution or condensation. For example:

- Step 1 : React 2-methoxyaniline with ethyl oxalyl chloride under basic conditions (e.g., triethylamine in anhydrous THF) to form the ethanediamide intermediate.

- Step 2 : Introduce the pyridin-2-ylmethyl group via reductive amination using pyridine-2-carboxaldehyde and sodium cyanoborohydride in methanol .

- Optimization : Use inert atmospheres (N₂/Ar) to prevent oxidation. Yields improve with controlled stoichiometry (1:1.2 molar ratio of amine to aldehyde) and catalytic acetic acid .

Q. How can the purity and structural integrity of this compound be verified using spectroscopic and chromatographic methods?

- Methodological Answer :

- NMR : Confirm the presence of the 2-methoxyphenyl group (δ 3.8–4.0 ppm for OCH₃) and pyridyl protons (δ 7.2–8.5 ppm for aromatic protons). Ethanediamide carbonyls appear as singlets at δ 165–170 ppm in ¹³C NMR .

- HPLC : Use a C18 column with UV detection (λ = 254 nm). A retention time of 8.5–9.0 min (acetonitrile/water gradient, 60:40 to 80:20 over 15 min) indicates purity >98% .

- X-ray Crystallography : For absolute configuration, grow crystals via slow evaporation in ethanol/water (1:1). Refinement with SHELXL (e.g., R₁ < 0.05) ensures structural accuracy .

Advanced Research Questions

Q. How do CYP enzymes influence the metabolic pathways of this compound across species, and what implications does this have for pharmacological studies?

- Methodological Answer :

- Metabolic Profiling : Incubate the compound with hepatic microsomes (rat/rabbit) and NADPH. Monitor metabolites via HPLC-MS. For example, rat microsomes predominantly reduce N-(2-methoxyphenyl) groups to o-anisidine (via CYP2E1), while rabbits show higher oxidative metabolism (e.g., o-aminophenol formation via CYP1A2) .

- Implications : Species-specific CYP activity (e.g., CYP2E1 in rats vs. CYP1A2 in rabbits) necessitates cross-validation in humanized models. Use chemical inhibitors (e.g., α-naphthoflavone for CYP1A2) to identify dominant pathways .

Q. What computational approaches are used to model the interaction of this compound with biological targets, and how do these models guide experimental design?

- Methodological Answer :

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model binding to targets like serotonin receptors (5-HT₁ₐ). The ethanediamide moiety forms hydrogen bonds with Asp116 and Tyr390, while the pyridyl group engages in π-π stacking with Phe361 .

- DFT Calculations : Optimize ligand geometry at the B3LYP/6-31G(d) level. Calculate electrostatic potential maps to predict nucleophilic/electrophilic sites for functionalization .

- Validation : Compare computational binding affinities (ΔG) with experimental IC₅₀ values from radioligand assays. Discrepancies >1 log unit suggest model refinement (e.g., solvent effects) .

Key Considerations for Researchers

- Synthetic Challenges : Avoid over-alkylation during pyridylmethylation by using dropwise addition of aldehyde .

- Metabolic Stability : Incorporate deuterium at the methoxy group to reduce CYP-mediated demethylation .

- Structural Analogues : Replace the ethanediamide with a thioamide to enhance binding entropy in receptor studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.